Fmoc-4-cyano-D-phenylalanine

描述

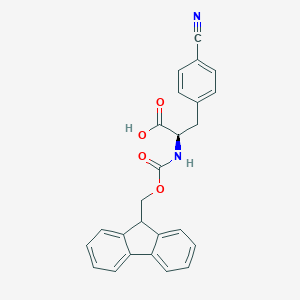

Fmoc-4-cyano-D-phenylalanine is a derivative of phenylalanine, an amino acid, with the addition of a 4-cyanophenyl group and a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis due to its unique structural properties .

作用机制

Target of Action

Fmoc-4-cyano-D-phenylalanine, also known as Fmoc-D-Phe(4-CN)-OH, is primarily used in peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized. It plays a crucial role in the formation of these peptide chains by providing a specific amino acid sequence to the chain .

Mode of Action

Fmoc-D-Phe(4-CN)-OH interacts with its targets through a process known as solid-phase peptide synthesis . In this process, the compound is added to a growing peptide chain in a step-by-step manner. The Fmoc group of the compound acts as a protective group for the amino acid, preventing unwanted side reactions during the synthesis process . Once the desired peptide chain is formed, the Fmoc group is removed, leaving behind the synthesized peptide .

Biochemical Pathways

The biochemical pathways affected by Fmoc-D-Phe(4-CN)-OH are those involved in peptide synthesis. The compound directly contributes to the formation of peptide bonds, which are the primary structures in proteins. The downstream effects of this include the formation of proteins with specific functions, depending on the sequence of amino acids in the peptide chain .

Pharmacokinetics

Like other compounds used in peptide synthesis, it is likely to have low bioavailability due to its use in controlled laboratory conditions .

Result of Action

The molecular and cellular effects of Fmoc-D-Phe(4-CN)-OH’s action are the formation of peptide chains with a specific sequence of amino acids . These peptide chains can then fold into functional proteins, which can have various effects at the cellular level, depending on the specific protein that is formed .

Action Environment

The action, efficacy, and stability of Fmoc-D-Phe(4-CN)-OH are influenced by various environmental factors. These include the pH and temperature of the reaction environment, as well as the presence of other compounds used in the peptide synthesis process . Optimal conditions are required for the compound to effectively contribute to peptide synthesis .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-4-cyano-D-phenylalanine typically involves the protection of the amino group of 4-cyano-D-phenylalanine with the Fmoc group. This is achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process .

化学反应分析

Types of Reactions

Fmoc-4-cyano-D-phenylalanine undergoes various chemical reactions, including:

Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical peptide synthesis.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like DMF or DCM.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative .

科学研究应用

Chemistry

In chemistry, Fmoc-4-cyano-D-phenylalanine is widely used in solid-phase peptide synthesis. The Fmoc group serves as a protecting group for the amino group, allowing for the stepwise assembly of peptides .

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. Its unique structure allows for the incorporation of a cyano group, which can be used as a spectroscopic probe .

Medicine

In medicine, this compound is used in the development of peptide-based drugs. Its incorporation into peptides can enhance the stability and bioavailability of therapeutic peptides .

Industry

In industrial applications, this compound is used in the production of peptide-based materials and hydrogels. These materials have applications in drug delivery, tissue engineering, and as biomaterials .

相似化合物的比较

Similar Compounds

Fmoc-4-cyano-L-phenylalanine: Similar to Fmoc-4-cyano-D-phenylalanine but with the L-configuration.

Fmoc-4-iodo-D-phenylalanine: Contains an iodine atom instead of a cyano group.

Fmoc-4-fluoro-D-phenylalanine: Contains a fluorine atom instead of a cyano group.

Uniqueness

This compound is unique due to the presence of the cyano group, which can act as a spectroscopic probe and participate in various chemical reactions. This makes it particularly useful in research applications where additional functionality is required .

生物活性

Fmoc-4-cyano-D-phenylalanine (Fmoc-D-Phe(4-CN)-OH) is a modified amino acid that plays a significant role in peptide synthesis, particularly through solid-phase peptide synthesis (SPPS). The incorporation of this compound into peptides allows researchers to explore unique biological activities and interactions due to its structural features, including the cyano group and D-configuration.

Structural Characteristics

Fmoc-D-Phe(4-CN)-OH consists of:

- Fmoc Group : A protecting group that facilitates peptide synthesis.

- Cyano Group : Provides a bioorthogonal handle for further chemical modifications.

- D-Configuration : Allows for the study of chirality effects in biological systems.

Biological Activity

The biological activity of Fmoc-D-Phe(4-CN)-OH is primarily linked to its incorporation into peptides, which can then interact with various biological targets. Key aspects include:

- Peptide Synthesis : Fmoc-D-Phe(4-CN)-OH is utilized as a building block in SPPS, enabling the creation of peptides with specific functionalities. This is crucial for studying protein-protein interactions (PPIs) and other biological processes .

- Bioorthogonal Chemistry : The cyano group can be used for selective labeling or conjugation with other molecules, facilitating the visualization and quantification of interactions within biological systems.

- Chirality Studies : The D-configuration allows researchers to investigate the impact of chirality on peptide interactions and stability, which is essential for understanding enzymatic resistance and binding affinities.

Case Studies and Research Findings

Recent studies have highlighted various applications and findings associated with Fmoc-D-Phe(4-CN)-OH:

-

Protein Interaction Probing :

- A study incorporated 4-cyano-L-phenylalanine into superfolder green fluorescent protein (sfGFP) to probe local protein environments using infrared spectroscopy and molecular dynamics simulations. The sensitivity of the nitrile group to its surroundings provided insights into protein folding and dynamics .

- Therapeutic Applications :

- Fluorescence Probes :

Data Table: Properties and Applications

| Property | Description |

|---|---|

| Molecular Weight | 412.4 g/mol |

| Solubility | Soluble in organic solvents (e.g., DMF, dichloromethane) |

| Melting Point | Not extensively documented; typically a white crystalline solid |

| Applications | Peptide synthesis, bioorthogonal labeling, therapeutic development |

属性

IUPAC Name |

(2R)-3-(4-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O4/c26-14-17-11-9-16(10-12-17)13-23(24(28)29)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPKKUTWCGYCDA-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205526-34-7 | |

| Record name | 4-Cyano-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205526-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。